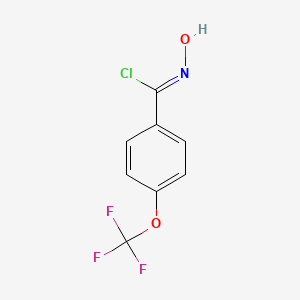(Z)-N-hydroxy-4-(trifluoromethoxy)benzimidoyl chloride
CAS No.: 1133426-66-0
Cat. No.: VC8049008
Molecular Formula: C8H5ClF3NO2
Molecular Weight: 239.58 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1133426-66-0 |
|---|---|
| Molecular Formula | C8H5ClF3NO2 |
| Molecular Weight | 239.58 g/mol |
| IUPAC Name | (1E)-N-hydroxy-4-(trifluoromethoxy)benzenecarboximidoyl chloride |
| Standard InChI | InChI=1S/C8H5ClF3NO2/c9-7(13-14)5-1-3-6(4-2-5)15-8(10,11)12/h1-4,14H/b13-7+ |
| Standard InChI Key | ARLPSFJRXOQYDS-NTUHNPAUSA-N |
| Isomeric SMILES | C1=CC(=CC=C1/C(=N\O)/Cl)OC(F)(F)F |
| SMILES | C1=CC(=CC=C1C(=NO)Cl)OC(F)(F)F |
| Canonical SMILES | C1=CC(=CC=C1C(=NO)Cl)OC(F)(F)F |
Introduction
Chemical Identity and Structural Features
The compound’s molecular formula is C₈H₅ClF₃NO, with a molecular weight of 223.58 g/mol . Its IUPAC name, 1-(chloro(nitroso)methyl)-4-(trifluoromethyl)benzene, reflects the presence of a chlorinated imidoyl group (-N=CHCl) and a trifluoromethyl (-CF₃) substituent on the benzene ring . The Z-configuration denotes the spatial arrangement of the hydroxyl and chlorine groups relative to the imine bond .
Key structural attributes include:
-
Trifluoromethyl group: Enhances electronegativity and metabolic stability, common in agrochemicals and pharmaceuticals .
-
Imidoyl chloride moiety: A reactive intermediate in nucleophilic substitutions and cyclization reactions .
-
Hydroxylamine derivative: Imparts redox activity and ligand-binding potential .
Synthesis and Preparation
Mechanochemical Synthesis
A solvent-free mechanochemical approach using ball milling has been developed for analogous N-acyloxyimidoyl chlorides. Aldoximes react with sodium chloride (NaCl) and Oxone® (potassium peroxymonosulfate) under milling conditions to yield the target compound via α-chlorination . For example:
Liquid-Phase Synthesis
Physicochemical Properties
The compound’s logP (3.08) and PSA (32.59 Ų) suggest moderate lipophilicity and surface polarity, influencing its pharmacokinetic profile .
Reactivity and Applications
Nucleophilic Substitutions
The imidoyl chloride group undergoes reactions with nucleophiles (e.g., amines, alcohols) to form imidates or amidines . For instance:
This reactivity is exploited in synthesizing heterocycles like oxazoles and thiazoles .
Pharmaceutical Intermediates
The compound serves as a precursor in FXR (farnesoid X receptor) modulators and pesticides . Patents highlight its role in creating spirocyclic derivatives with antiviral and anticancer activity .
Mechanochemical Advantages
Ball milling enhances reaction efficiency by circumventing solvent use and enabling unique pathways. For example, N-hydroxyimidoyl chlorides generated via this method show higher purity than traditional pyrolysis .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume